Furyl Heterocycle vs. Phenyl Ring: Computed Physicochemical Differentiation from 3-Oxo-3-phenylpropanal O-(2,4-dichlorobenzyl)oxime
The 2-furyl substitution in the target compound confers a lower computed XLogP3 (estimated ~2.5–3.0 for C14H11Cl2NO3 vs. ~3.5–4.0 for the phenyl analog C16H13Cl2NO2) and an additional hydrogen-bond acceptor (furan ring oxygen), yielding higher Topological Polar Surface Area (TPSA ~56–60 Ų vs. ~38–42 Ų for the phenyl congener). This is a class-level inference based on the parent 3-(2-furyl)-3-oxopropanal (PubChem CID 11171004, XLogP3 = 0.2, TPSA = 47.3 Ų) versus benzaldehyde-derived analogs [1]. The furyl oxygen introduces a discrete H-bond acceptor site absent in carbocyclic phenyl analogs, which can alter target binding geometry in enzyme inhibition assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | 3-(2-Furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime: C14H11Cl2NO3, MW 312.15; parent aldehyde TPSA = 47.3 Ų, XLogP3 = 0.2 |
| Comparator Or Baseline | 3-Oxo-3-phenylpropanal O-(2,4-dichlorobenzyl)oxime: C16H13Cl2NO2, MW 322.19; estimated TPSA ~38–42 Ų, XLogP3 ~3.5–4.0 (no experimental data available for either compound) |
| Quantified Difference | TPSA difference: approximately +15–20 Ų (furyl > phenyl). XLogP3 difference: approximately -1.0 to -1.5 log units (furyl < phenyl). These are inferred from parent aldehyde/ketone values. |
| Conditions | Computed properties from PubChem (XLogP3, TPSA by Cactvs); no experimental logP or PSA data available |
Why This Matters
Lower lipophilicity and higher TPSA predict improved aqueous solubility and potentially distinct membrane permeability profiles, which directly impact high-throughput screening hit rates and lead optimization decisions for procurement selection.
- [1] PubChem CID 11171004. 3-(Furan-2-yl)-3-oxopropanal. Computed Properties: Molecular Weight 138.12 g/mol, XLogP3 0.2, TPSA 47.3 Ų. National Center for Biotechnology Information. View Source
- [2] Molecules. (2023). A Review of Biologically Active Oxime Ethers. 28(13):5041. Section on structure-activity relationships; heterocyclic modifications alter biological profiles. View Source
